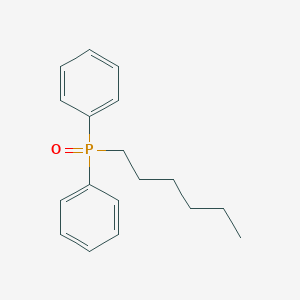

Phosphine oxide, hexyldiphenyl-

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are fundamental to numerous areas of modern chemistry. taylorandfrancis.com Their unique properties, including variable oxidation states, multivalency, and metal-binding capabilities, make them indispensable in a wide range of applications. nih.gov In the realm of medicinal chemistry, organophosphorus compounds play a crucial role in drug research and development. jelsciences.com For instance, phosphonates, which are analogues of natural phosphates, have shown potential as antibacterial, anticancer, and antiviral agents. jelsciences.com The well-known antiviral drugs Tenofovir, Cidofovir, and Adefovir are all organophosphorus compounds. jelsciences.com

Beyond medicine, these compounds are vital in materials science, serving as flame retardants, plasticizers, and additives for improving the properties of polymers. mdpi.com In agriculture, organophosphates have been extensively used as pesticides and herbicides, although their environmental and health impacts have led to stricter regulations. taylorandfrancis.comnih.gov Furthermore, their ability to act as ligands for metal catalysts is of paramount importance in industrial chemical synthesis, enabling efficient and selective production of a vast array of chemical products. nih.gov The versatility of organophosphorus chemistry continues to drive innovation, with ongoing research exploring new synthetic methods and applications. mdpi.com

Historical Trajectories and Evolution of Phosphine (B1218219) Oxide Chemistry

The study of phosphine oxides, organophosphorus compounds with the general formula OPR₃, has a rich history intertwined with the development of organophosphorus chemistry itself. The parent compound, phosphine (PH₃), was first synthesized in the late 18th century. wikipedia.org The term "phosphine" was later applied to its organic derivatives in the mid-19th century. wikipedia.org The oxidation of these phosphines leads to the formation of phosphine oxides. chemeurope.com

Initially, phosphine oxides were often considered byproducts of reactions involving phosphines. However, their inherent stability and unique chemical properties soon led to their investigation as valuable compounds in their own right. A significant milestone in phosphine oxide chemistry was the development of methods for their deliberate synthesis, which allowed for a more systematic exploration of their reactivity and potential applications.

The understanding of the P=O bond in phosphine oxides has also evolved. Initially debated, the current consensus, supported by computational analysis, describes it as a highly polar, short, and strong dative bond. wikiwand.com This strong bond contributes to the high stability of phosphine oxides. Over the years, the field has expanded to include primary, secondary, and tertiary phosphine oxides, each with distinct reactivity and applications. wikiwand.com The development of deoxygenation methods to regenerate phosphines from their oxides has further enhanced their utility in stoichiometric and catalytic processes. wikiwand.com

Overview of Key Research Domains Pertaining to Hexyldiphenylphosphine (B98046) Oxide

Hexyldiphenylphosphine oxide is a specific tertiary phosphine oxide that has garnered attention in several key research domains. While not as extensively studied as some other phosphine oxides, its unique combination of a flexible hexyl group and two rigid phenyl groups imparts specific properties that are of scientific interest.

Data Table: Physicochemical Properties of Hexyldiphenylphosphine Oxide

| Property | Value |

| Molecular Formula | C₁₈H₂₃PO |

| Molecular Weight | 286.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 56-58 °C |

| Boiling Point | >300 °C |

| Solubility | Insoluble in water, soluble in many organic solvents |

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.

Research involving hexyldiphenylphosphine oxide often falls into the following categories:

Catalysis: Like other phosphine oxides, hexyldiphenylphosphine oxide can be used as a ligand in transition metal catalysis. The steric and electronic properties of the diphenylphosphinoyl group, modified by the hexyl chain, can influence the activity and selectivity of catalytic reactions.

Materials Science: The incorporation of hexyldiphenylphosphine oxide into polymer matrices is an area of investigation. Its properties may contribute to flame retardancy, thermal stability, and altered mechanical properties of the resulting materials.

Medicinal Chemistry: While less common than for other phosphine oxides, the potential of hexyldiphenylphosphine oxide derivatives as bioactive molecules is an emerging area of interest. The lipophilic nature of the hexyl and phenyl groups combined with the polar phosphine oxide moiety creates a molecule with potential for interesting pharmacological profiles. bldpharm.comnih.gov The phosphine oxide group itself is a strong hydrogen bond acceptor, which can be advantageous in drug design. bldpharm.com

The exploration of hexyldiphenylphosphine oxide and its derivatives continues to be a niche but promising area of research, with potential for new discoveries and applications across various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

19259-70-2 |

|---|---|

Molecular Formula |

C18H23OP |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

[hexyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C18H23OP/c1-2-3-4-11-16-20(19,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |

InChI Key |

JAGMIDWNYDXFLD-UHFFFAOYSA-N |

SMILES |

CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

HEXYLDIPHENYLPHOSPHINE OXIDE |

Origin of Product |

United States |

Coordination Chemistry and Ligand Architectures of Hexyldiphenylphosphine Oxide

Complexation Behavior with Transition Metal Ions

Hexyldiphenylphosphine (B98046) oxide typically coordinates to metal ions through the oxygen atom of the phosphoryl group (P=O), acting as a hard Lewis base. wikipedia.org This interaction is predominantly electrostatic, but the nature of the substituents on the phosphorus atom can modulate the electron density on the oxygen, thereby influencing the strength of the metal-ligand bond.

A representative example is the complexation with manganese(II) bromide, which forms a mononuclear species with a tetrahedral coordination environment around the Mn(II) center. rsc.org The structure is completed by two hexyldiphenylphosphine oxide ligands and two bromide ions.

Interactive Table 1: Selected Crystallographic Data for a Representative Metal-Hexyldiphenylphosphine Oxide Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3987(17) |

| b (Å) | 8.7084(11) |

| c (Å) | 14.5063(18) |

| β (°) | 95.849(2) |

| V (ų) | 1683.8(4) |

| Note: Data presented is for a representative functionalized triphenylphosphine (B44618) oxide-based manganese(II) complex, which provides insight into the likely crystallographic parameters for hexyldiphenylphosphine oxide complexes. researchgate.net |

Hexyldiphenylphosphine oxide predominantly acts as a monodentate ligand, coordinating to a single metal center through its phosphoryl oxygen. This mode of bonding is favored due to the steric bulk of the phenyl and hexyl groups, which can hinder the close approach of multiple metal ions.

The coordination geometry around the metal center is dictated by several factors, including the size and charge of the metal ion, the stoichiometry of the complex, and the nature of other co-ligands present. Tetrahedral and distorted tetrahedral geometries are commonly observed, particularly with d-block metal ions like zinc(II) and manganese(II). rsc.orgijcce.ac.ir For example, in a [ZnCl₂(Ph₃POH)₂] complex, the zinc(II) center adopts a deviated tetrahedral shape. ijcce.ac.ir The flexibility of the hexyl group allows the ligand to adapt to various coordination environments, a versatility that is crucial in the design of complexes with specific properties.

Spectroscopic techniques provide further insight into the nature of the metal-ligand bond in hexyldiphenylphosphine oxide complexes.

Infrared (IR) Spectroscopy: The stretching frequency of the P=O bond is a sensitive probe of coordination. Upon complexation, the P=O stretching band typically shifts to a lower frequency (red-shift) compared to the free ligand. This shift is a direct consequence of the weakening of the P=O bond due to the donation of electron density to the metal ion. The magnitude of this shift can provide a qualitative measure of the strength of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for studying these complexes in solution. The coordination of the phosphine (B1218219) oxide to a metal center induces a downfield shift in the ³¹P NMR signal. The magnitude of this coordination shift can provide information about the nature and strength of the metal-ligand interaction.

UV-Vis Spectroscopy: The electronic spectra of these complexes often exhibit bands corresponding to metal-to-ligand charge transfer (MLCT) transitions, providing information about the electronic structure of the coordination compound. researchgate.net

Role of Hexyldiphenylphosphine Oxide in Luminescent Complex Design

The unique electronic and structural features of hexyldiphenylphosphine oxide make it a valuable ligand in the design of luminescent coordination compounds.

The design of highly emissive coordination compounds hinges on several key principles. The ligand framework plays a crucial role in preventing non-radiative decay pathways, thereby enhancing luminescence efficiency. The rigid structure provided by the phenyl groups in hexyldiphenylphosphine oxide contributes to minimizing vibrational quenching of the excited state.

Furthermore, the choice of the metal center is critical. Lanthanide ions and certain d-block metal ions are often employed for their intrinsic luminescent properties. The hexyldiphenylphosphine oxide ligand can act as an "antenna," absorbing light energy and transferring it efficiently to the emissive metal center. This process, known as the antenna effect, is a cornerstone of luminescent complex design. Research into functionalized triphenylphosphine oxide-based manganese(II) complexes has shown distinct green emission, highlighting the potential for designing luminescent materials. rsc.org

Phosphorescence, a type of luminescence involving a change in spin multiplicity, is often enhanced by the presence of a heavy atom. This phenomenon, known as the heavy atom effect, promotes intersystem crossing from the singlet excited state to the triplet excited state, from which phosphorescence occurs.

Investigations into Solvent Extraction and Separation Mechanisms

Hexyldiphenylphosphine oxide belongs to the broader class of phosphine oxides, which are highly effective neutral extractants in solvent extraction processes, particularly for the separation of metal ions. The oxygen atom of the phosphoryl group (P=O) acts as a hard Lewis base, readily coordinating to metal ions, which facilitates their transfer from an aqueous phase to an organic phase. wikipedia.org This coordination is the fundamental principle behind their use in hydrometallurgy and nuclear waste reprocessing.

Research into phosphine oxides has demonstrated their utility in extracting a variety of elements. For instance, studies on alkyl phosphine oxides, such as trihexyl phosphine oxide (THPO), a close structural analog of hexyldiphenylphosphine oxide, have revealed their high efficiency in the group extraction of rare-earth elements (REEs) from nitrate (B79036) solutions. orscience.ru In comparative studies, THPO has shown the highest extraction efficiency for the total recovery of lanthanides, scandium, and thorium from nitrate solutions when compared to other alkyl phosphine oxides in the hexyl-octyl series. orscience.ru

The general mechanism for the extraction of metal ions (Mⁿ⁺) by phosphine oxides (L) from a nitrate medium is a solvation reaction, which can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xL(org) ⇌ M(NO₃)ₙ·xL(org)

Here, 'x' represents the solvation number, which is the number of phosphine oxide molecules coordinated to the metal ion in the extracted species. This number can vary; for example, some carbamoylmethylphosphine oxides (CMPOs) extract rare-earth elements as dissolvates (x=2) or sometimes trisolvates (x=3). mdpi.com The structure of the phosphine oxide ligand significantly influences its extraction behavior. An increase in the length of the alkyl chain in CMPO molecules from two to six carbons leads to a rise in the distribution coefficients for REEs. mdpi.com However, a further increase to an octyl substituent can slightly decrease recovery, likely due to steric hindrance. mdpi.com Similarly, the replacement of alkyl groups with more electron-withdrawing phenyl groups can affect the basicity of the phosphoryl oxygen and thus alter the extraction strength and selectivity. mdpi.com

The selectivity of phosphine oxides is a critical aspect of their application. While THPO is highly efficient for group extraction, other analogs like trioctyl phosphine oxide (TOPO) exhibit better selectivity for heavy-group lanthanides. orscience.ru This selectivity allows for the targeted recovery of specific fractions of valuable elements. Studies have also confirmed the complete extraction of scandium and thorium using these types of extractants. orscience.ru The effectiveness of these separation processes is often quantified by the separation factor (β), which is the ratio of the distribution coefficients of two different metals.

The table below presents the separation factors for the entire series of lanthanides using trihexyl phosphine oxide (THPO) in a nitrate system, illustrating the varying selectivity across the series.

Separation Factors for Lanthanide Series Using Trihexyl Phosphine Oxide (THPO)

| Lanthanide Pair | Separation Factor (β) |

|---|---|

| Ce/La | 1.5 |

| Pr/Ce | 1.4 |

| Nd/Pr | 1.3 |

| Sm/Nd | 1.8 |

| Eu/Sm | 1.2 |

| Gd/Eu | 1.1 |

| Tb/Gd | 1.9 |

| Dy/Tb | 1.6 |

| Ho/Dy | 1.4 |

| Er/Ho | 1.3 |

| Tm/Er | 1.2 |

| Yb/Tm | 1.1 |

| Lu/Yb | 1.0 |

Data derived from studies on group extraction of rare-earth elements from nitrate solutions. orscience.ru

This data highlights the nuanced separation capabilities of phosphine oxides, which are critical for designing efficient industrial separation circuits.

Catalytic Applications of Hexyldiphenylphosphine Oxide

Catalysis in Organic Transformation Reactions

The application of hexyldiphenylphosphine (B98046) oxide and its analogs in catalysis is a subject of ongoing research, with significant findings in promoting key organic reactions.

Hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C bond, is a direct and atom-economical method for forming C-P bonds, yielding valuable organophosphorus compounds. While specific mechanistic studies focusing exclusively on hexyldiphenylphosphine oxide are not extensively detailed in the literature, research on analogous secondary phosphine (B1218219) oxides (SPOs) provides significant insight into the catalytic mechanism.

Secondary phosphine oxides exist in a tautomeric equilibrium with their trivalent phosphinous acid form. nih.gov This equilibrium is crucial for their catalytic activity, as coordination to a transition metal can favor the trivalent form, which then acts as a conventional phosphine ligand. nih.govrsc.org

In nickel-catalyzed asymmetric hydrophosphinylation of enynes, mechanistic studies involving kinetic experiments and Density Functional Theory (DFT) calculations have revealed a pathway that deviates from the classic Chalk-Harrod mechanism. nih.govsemanticscholar.org A proposed mechanism involves the following key steps:

Catalyst Activation: An active Ni-catalyst is generated in situ.

Coordination: The phosphinous acid tautomer of the SPO coordinates to the nickel center. nih.gov This step is often reversible and can be the rate-determining and regio-determining step. nih.gov

Migratory Insertion/Protonation: The mechanism proceeds not through oxidative addition, but via a pathway where the alkene moiety of the substrate plays a crucial directing role by coordinating to the nickel catalyst in the transition state. nih.govsemanticscholar.org

In palladium-catalyzed hydrophosphorylation, computational studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding between the H-phosphonate and the ligand, in determining the enantioselectivity of the reaction. researchgate.net Both the migratory insertion and reductive elimination steps were found to be critical for achieving high regioselectivity and enantioselectivity. researchgate.net These findings underscore the subtle electronic and steric effects that ligands like hexyldiphenylphosphine oxide can exert in a catalytic cycle.

Table 1: Key Factors in Hydrophosphinylation Mechanisms

| Mechanistic Aspect | Influence on Reaction | System Example |

|---|---|---|

| Tautomerism (SPO <=> PA) | Essential for coordination to the metal center. nih.govrsc.org | General for SPOs |

| Alkene Coordination | Directs reactivity, regio- and enantioselectivity. nih.govsemanticscholar.org | Ni-catalyzed |

| Non-covalent Interactions | Crucial for achieving high enantioselectivity. researchgate.net | Pd-catalyzed |

| Migratory Insertion | Can be the enantio-determining step. researchgate.net | Pd-catalyzed |

The potential for phosphine oxides to serve as catalysts extends to industrially relevant processes. A notable example is the chlorination of alcohols under Appel-type conditions. Research has demonstrated that triphenylphosphine (B44618) oxide can catalytically promote the chlorination of primary and secondary alcohols. rsc.org This represents a significant development, as the phosphine oxide is typically a stoichiometric byproduct in the classic Appel reaction.

In this catalytic variant, the phosphine oxide is reactivated in the catalytic cycle. While this specific study utilized triphenylphosphine oxide, the findings are highly relevant for hexyldiphenylphosphine oxide due to their structural similarity. The presence of the hexyl group in hexyldiphenylphosphine oxide could influence solubility and steric hindrance, potentially tuning the catalyst's activity and substrate scope. The development of such catalytic processes is a key goal in green chemistry, aiming to reduce waste by transforming stoichiometric reagents into true catalysts.

Catalytic Efficiency and Selectivity Enhancements

The efficiency and selectivity of catalytic reactions using phosphine oxides are influenced by the structure of the phosphine-based compound and the nature of the metal catalyst. unimi.it For ligands like hexyldiphenylphosphine oxide, the combination of a flexible alkyl chain (hexyl) and rigid aromatic rings (diphenyl) provides a unique steric and electronic environment that can be leveraged to control reaction outcomes.

Regio- and Stereoselectivity: In nickel-catalyzed hydrophosphinylation, the structure of the phosphine oxide ligand is critical for achieving high regio- and enantioselectivity. nih.gov Similarly, in palladium-catalyzed reactions, the choice of ligand controls whether the reaction proceeds with Markovnikov or anti-Markovnikov selectivity. researchgate.net The steric bulk and electronic properties of the hexyldiphenyl- moiety would play a direct role in dictating the approach of the substrate to the metal center, thereby influencing which product isomer is formed preferentially.

Site-Selectivity: Recent studies have shown that nickel catalysts activated by secondary phosphine oxides can achieve highly site- and stereoselective isomerization of olefins, even over long distances (up to nine double-bond migrations). chemrxiv.org This process relies on the in situ generation of a nickel-hydride species, which is triggered by the oxidative addition of the phosphine oxide. chemrxiv.org The same catalytic system can be diverted to achieve remote hydrophosphination, demonstrating the versatility imparted by the SPO ligand. chemrxiv.org

Table 2: Influence of Phosphine Oxide Structure on Catalysis

| Catalytic Aspect | Influencing Factor | Example |

|---|---|---|

| Regioselectivity | Ligand structure and metal choice. researchgate.net | Pd-catalyzed hydrophosphorylation of styrenes. researchgate.net |

| Enantioselectivity | Chiral ligands, non-covalent interactions. nih.govresearchgate.net | Ni-catalyzed asymmetric hydrophosphinylation. nih.gov |

| Site-Selectivity | In situ generation of active species via SPO. chemrxiv.org | Ni-catalyzed alkene isomerization. chemrxiv.org |

| Activity | Nature of the metal and substituents on phosphorus. unimi.it | H/D exchange reactions catalyzed by Ru and Rh nanoparticles. unimi.it |

Homogeneous and Heterogeneous Catalytic Systems Utilizing Phosphine Oxides

Phosphine oxides are utilized in both homogeneous and heterogeneous catalytic systems, each offering distinct advantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. syensqo.com Secondary phosphine oxides like hexyldiphenylphosphine oxide are particularly valuable as pre-ligands for transition metals such as palladium, platinum, ruthenium, rhodium, and gold. nih.gov Their air-stability makes them easier to handle than many trivalent phosphines, while their ability to tautomerize upon coordination provides access to the active catalytic species. rsc.org These systems have been successfully applied to a range of organic transformations. nih.govsyensqo.com

Heterogeneous Catalysis: A major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue. Phosphine oxides have been successfully heterogenized by anchoring them to solid supports.

Methods for heterogenization include:

Carbon Nanotubes (CNTs): Oxidized multiwalled carbon nanotubes have been functionalized with phosphine oxide derivatives. These materials have shown promise as catalysts in Wittig and Mitsunobu reactions, allowing for easy separation and recycling of the catalyst. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs functionalized with phosphine groups serve as crystalline macroligands. chemrxiv.org This approach bridges homogeneous and heterogeneous catalysis by creating well-defined, isolated active sites within a recyclable solid support. chemrxiv.orgnih.gov

These heterogeneous systems not only facilitate catalyst recovery and reuse, making processes greener, but also benefit from the stabilization of catalytic species through site-isolation. mdpi.comchemrxiv.org

Advanced Materials Science Incorporating Hexyldiphenylphosphine Oxide

Optoelectronic and Scintillation Material Development

The incorporation of phosphine (B1218219) oxide groups is proving instrumental in the creation of novel materials for light emission and detection applications. The high thermal stability and specific electronic properties of these molecules are key to their function in optoelectronic and scintillation devices.

Scintillators are materials that emit light when exposed to ionizing radiation, forming the basis of many radiation detectors. The fabrication of high-performance scintillator screens increasingly involves organic-inorganic hybrid materials where phosphine oxides play a crucial role.

Research has demonstrated the synthesis of zero-dimensional organic-manganese(II) halide coordination complexes for X-ray scintillation. researchgate.net In these systems, a polarized phosphine oxide ligand is introduced to enhance stability and mitigate self-absorption issues that can be detrimental in other scintillators. researchgate.net The fabrication process for scintillator screens can vary, from thermal evaporation for columnar crystal films like Thallium-doped Cesium Iodide (CsI:Tl) to particle-in-binder (PIB) methods for materials like Terbium-doped Gadolinium Oxysulfide (Gd₂O₂S:Tb). researchgate.net A novel method involves embedding a phosphor powder (like Gd₂O₂S:Tb) within a resin mixture, which is then centrifuged to form a thin, active phosphor layer. mdpi.com This resin-based technique offers simplicity and the ability to produce durable screens with high image quality. mdpi.com

The performance of these screens is evaluated based on several metrics, including light yield, decay time, and energy resolution. nih.gov For instance, neutral manganese(II) bromide complexes based on a functionalized triphenylphosphine (B44618) oxide (Ph₃PO) ligand exhibit distinct green emission and phosphorescence lifetimes suitable for detection applications. researchgate.net The performance of newly developed resin-based screens has been shown to be comparable or even superior to commercial screens, as measured by metrics like the Detective Quantum Efficiency (DQE). mdpi.com

Table 1: Performance of Novel Resin-Based Scintillator Screens Data derived from studies on Gd₂O₂S:Tb in a resin matrix, coupled to a CMOS sensor under RQA-5 X-ray beam quality.

| Screen Surface Density | Limiting Resolution (cycles/mm) | Detective Quantum Efficiency (DQE) Improvement vs. Comparison Screen |

|---|---|---|

| 34 mg/cm² | 5.3 | 15–20% greater |

| 70 mg/cm² | 5.4 | 10–24% greater |

Source: mdpi.com

Hexyldiphenylphosphine (B98046) oxide and related compounds can be integrated into polymer matrices to create composite materials with tailored optoelectronic properties. The phosphine oxide component can significantly influence the electronic behavior and physical characteristics of the host polymer. These derivatives are considered robust components for optoelectronics. nih.gov

The method of integration, such as dispersion-polymerization, allows for the creation of hybrid films. mdpi.com The choice of polymer matrix, for example, polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS), can profoundly affect the final properties of the composite. mdpi.com For instance, a PMMA matrix may promote an amorphous structure in the embedded functional molecule, leading to higher transparency and a smaller optical gap, whereas a PS matrix might allow for crystallization. mdpi.com The low roughness and good homogeneity of such hybrid films make them promising candidates for various optoelectronic devices. mdpi.com The use of cross-linkable conjugated polymers containing phosphine groups, such as poly(phenylphosphine-co-4-vinyl-triphenylamine), has been shown to improve the efficiency of CdTe nanocrystal solar cells by forming a beneficial dipole layer at the material interface. mdpi.com

The unique properties of phosphine oxides make them highly suitable for X-ray detection technologies. Materials for direct X-ray detection benefit from having high atomic number (Z) constituents to increase X-ray absorbance. nih.gov While not containing extremely heavy atoms itself, the hexyldiphenylphosphine oxide ligand can be coordinated with metals like manganese in hybrid scintillators, which then act as the primary interaction centers for X-rays. researchgate.net

Zero-dimensional organic-manganese(II) halide complexes that incorporate phosphine oxide ligands have been developed specifically as scintillators for X-ray imaging. researchgate.net The introduction of the phosphine oxide component helps to create stable, isolated mononuclear structures that are less prone to hydrolysis, a common issue in other scintillator materials. researchgate.net This stability is critical for long-term performance in detection systems. Furthermore, organic phosphorescent nanoscintillators have been developed that can act as both the scintillator and photosensitizer, enabling applications like low-dose X-ray-induced photodynamic therapy. nih.gov These advanced materials demonstrate the potential to move beyond conventional heavy-metal-containing inorganic scintillators. nih.gov

Polymer Chemistry and Composite Material Engineering

The phosphine oxide moiety is a versatile functional group for designing advanced polymers and composites with specific thermal, mechanical, and electronic properties.

Functional polymers can be designed where the phosphine oxide group is covalently bonded into the polymer backbone. One prominent synthesis method is the Friedel–Crafts reaction, where phosphine monomers are cross-linked with other molecules using a Lewis acid catalyst like FeCl₃ or AlCl₃. nih.govacs.org The resulting phosphine-containing polymers are then oxidized to create the desired phosphine oxide moieties (P=O). nih.gov This process yields robust, porous organic polymers (POPs) with high thermal stability (often above 400 °C) and large surface areas. nih.govresearchgate.net

These P=O groups act as excellent anchoring sites for transition metal ions, which can impart catalytic or other functional properties to the polymer. nih.govacs.org The synthesis strategy allows for the use of a wide array of phosphine monomers, enabling the creation of tailored polymers for specific applications. acs.org Another approach involves the polymerization of bis(dichlorophosphino)ethane with poly(ethylene glycol) to develop phosphine oxide polymers capable of transferring nanoparticles from organic solvents to water. nih.gov

Table 2: Synthesis Methods for Porous Organic Polymers (POPs) with Phosphine Oxide Moieties

| Polymer Designation | Synthesis Method | Monomers / Reagents | Key Feature |

|---|---|---|---|

| P4Fe, P7Fe, P6Fe | Friedel–Crafts Reaction | Organophosphine monomer, FDA, benzene, FeCl₃ | Methylene (B1212753) bridge linking aromatic moieties |

| P5Al | Friedel–Crafts Reaction | Phosphine monomer, 1,4-bis(bromomethyl)benzene, AlCl₃ | Cross-linked with bis(bromomethyl)benzene |

| P3Li | Polymerization via Lithiation | 4,4′-dibromobiphenyl, butyllithium, PCl₃ | Different decomposition profile |

Source: acs.orgresearchgate.net

In composite materials where hexyldiphenylphosphine oxide is used as an additive rather than being part of the polymer backbone, the interface between the polymer matrix and the phosphine oxide molecule is critical. Effective interfacial engineering is key to achieving desired material properties. Solution mixing is a common and effective method for preparing such composites, as it can promote good dispersion through interfacial interactions between the polymer and the additive. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, are central to the development of new functional materials. Host-guest chemistry, a key branch of this field, focuses on the formation of complexes where a "host" molecule encapsulates a "guest" molecule. While direct and extensive research on hexyldiphenylphosphine oxide's specific role as a primary host or guest is still an evolving area, its structural characteristics suggest significant potential.

The presence of the electron-rich phenyl rings and the polar phosphine oxide group allows for a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. The hexyl chain introduces a hydrophobic element, which can be crucial in directing the self-assembly process in different solvent environments. This amphiphilic nature is a key attribute for the formation of organized supramolecular structures such as micelles, vesicles, or liquid crystals.

Although specific host-guest complexes involving hexyldiphenylphosphine oxide as the primary host are not yet widely documented in publicly available research, the broader class of phosphine oxides has been shown to participate in such interactions. For instance, phosphine oxides can act as hydrogen bond acceptors, interacting with suitable donor molecules. It is conceivable that the oxygen atom of the P=O group in hexyldiphenylphosphine oxide could similarly engage in hydrogen bonding with guest molecules containing hydroxyl or amine functionalities.

Furthermore, the flexible hexyl group can play a significant role in the formation of inclusion complexes. In a manner analogous to how the alkyl chains of resorcinarenes create hydrophobic cavities, the hexyl chain of hexyldiphenylphosphine oxide could contribute to the formation of a non-polar microenvironment, capable of encapsulating small, non-polar guest molecules. The interplay between the hydrophobic hexyl chain and the aromatic phenyl groups could lead to the formation of unique binding pockets, offering selectivity for specific guests.

Intermediary Role in the Synthesis of Biologically Active and Functional Materials

One of the most promising applications of hexyldiphenylphosphine oxide lies in its role as a versatile intermediate in the synthesis of more complex molecules with tailored biological or material properties. The phosphine oxide group itself is relatively stable, but it can be readily reduced to the corresponding phosphine, which is a highly valuable ligand in transition metal catalysis. This transformation is a gateway to a vast array of functional materials.

Phosphine ligands are ubiquitous in catalysis, and their electronic and steric properties can be finely tuned to control the outcome of chemical reactions. By starting with hexyldiphenylphosphine oxide, chemists can introduce a PPh₂ (diphenylphosphino) group attached to a hexyl chain into a target molecule. The hexyl group can serve multiple purposes in this context. It can enhance the solubility of the resulting phosphine ligand and its metal complexes in organic solvents, which is often a critical factor in homogeneous catalysis. Additionally, the steric bulk of the hexyl group can influence the coordination geometry around the metal center, thereby affecting the catalyst's activity and selectivity.

The synthesis of biologically active compounds can also benefit from intermediates derived from hexyldiphenylphosphine oxide. For example, phosphine-containing molecules have been investigated for their potential as therapeutic agents. The reduction of hexyldiphenylphosphine oxide to hexyldiphenylphosphine provides a building block that can be incorporated into larger molecular scaffolds designed to interact with biological targets. The lipophilic nature of the hexyl chain could be advantageous for membrane permeability, a crucial factor for drug efficacy.

In the realm of functional materials, polymers incorporating phosphine oxide or phosphine moieties exhibit a range of interesting properties, including flame retardancy, metal coordination capabilities, and unique optical and electronic characteristics. Hexyldiphenylphosphine oxide can be used as a precursor to monomers that are then polymerized to create these functional polymers. The hexyl group in such polymers can act as an internal plasticizer, modifying the mechanical properties of the material, or it can contribute to the formation of specific morphologies through self-assembly.

While specific, named biologically active molecules or functional materials synthesized directly from hexyldiphenylphosphine oxide are not extensively detailed in the current body of scientific literature, the fundamental chemical transformations and the strategic importance of the resulting phosphine derivatives are well-established. The following table illustrates the potential transformations and applications stemming from hexyldiphenylphosphine oxide as an intermediate.

| Precursor/Intermediate | Transformation | Resulting Functional Group | Potential Application Area |

| Hexyldiphenylphosphine oxide | Reduction | Hexyldiphenylphosphine | Ligand for Catalysis |

| Hexyldiphenylphosphine oxide | Functionalization of hexyl chain followed by reduction | Modified hexyldiphenylphosphine | Tunable Ligands for Catalysis |

| Hexyldiphenylphosphine oxide | Incorporation into a polymer backbone (as the oxide) | Polymer with pendant phosphine oxide groups | Flame Retardant Materials |

| Hexyldiphenylphosphine oxide | Conversion to a monomer and subsequent polymerization | Polymer with phosphine ligands | Metal-coordinating Polymers, Smart Materials |

| Hexyldiphenylphosphine oxide | Reduction and incorporation into a larger organic framework | Biologically active molecule with a phosphine moiety | Medicinal Chemistry |

As research continues to delve into the unique properties of organophosphorus compounds, it is anticipated that the specific applications of hexyldiphenylphosphine oxide in supramolecular chemistry and as a synthetic intermediate will become more clearly defined and experimentally validated, solidifying its place in the toolkit of materials scientists.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including hexyldiphenylphosphine (B98046) oxide. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms in a molecule. In the ¹H NMR spectrum of hexyldiphenylphosphine oxide, distinct signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the hexyl chain are observed.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.35 and 7.86 ppm. rsc.org The protons on the hexyl chain give rise to signals in the upfield region. The methylene (B1212753) group adjacent to the phosphorus atom (α-CH₂) appears as a multiplet around δ 2.13-2.34 ppm. The subsequent methylene groups (β- through ε-CH₂) produce overlapping multiplets between approximately δ 1.18 and 1.72 ppm, while the terminal methyl group (ζ-CH₃) presents as a triplet at approximately δ 0.84 ppm. rsc.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.35 - 7.86 | m | - |

| α-CH₂ | 2.13 - 2.34 | m | - |

| β, γ, δ, ε-CH₂ | 1.18 - 1.72 | m | - |

| ζ-CH₃ | 0.84 | t | 6.9 |

Data derived from a study published by the Royal Society of Chemistry. rsc.org

Carbon (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of hexyldiphenylphosphine oxide shows distinct signals for the carbon atoms in the phenyl rings and the hexyl chain. The coupling between the phosphorus and carbon atoms (J-coupling) is a key feature, providing valuable structural information.

The aromatic carbons exhibit signals in the range of δ 128.6 to 133.5 ppm, with the carbon atom directly bonded to the phosphorus (C-ipso) showing a characteristic doublet due to P-C coupling. rsc.org The aliphatic carbons of the hexyl chain resonate at higher field strengths. The carbon of the α-CH₂ group is observed around δ 29.7 ppm, also as a doublet with a significant coupling constant, while the other carbons of the hexyl chain appear between δ 14.0 and 31.2 ppm. rsc.org

| Carbon Environment | Chemical Shift (δ, ppm) | P-C Coupling Constant (J, Hz) |

|---|---|---|

| Aromatic C-ipso | 133.5 | 97.7 |

| Aromatic C-ortho/meta/para | 128.6 - 131.6 | 2.7 - 11.5 |

| α-C | 29.7 | 71.9 |

| β-C | 21.4 | 3.9 |

| γ-C | 30.6 | 14.6 |

| δ-C | 31.2 | - |

| ε-C | 22.4 | - |

| ζ-C | 14.0 | - |

Data derived from a study published by the Royal Society of Chemistry. rsc.org The specific assignments for β, γ, δ, and ε carbons can vary based on the specific experimental conditions.

Phosphorus (³¹P) NMR for Phosphorus Environment Characterization

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. For phosphine (B1218219) oxides, the chemical shifts are typically observed in a characteristic range. While a specific ³¹P NMR chemical shift for hexyldiphenylphosphine oxide was not found in the provided search results, related alkyldiphenylphosphine oxides such as cyclohexyldiphenylphosphine (B1582025) oxide show a ³¹P chemical shift at approximately δ 34.7 ppm. rsc.org It is expected that hexyldiphenylphosphine oxide would have a similar chemical shift, generally in the range of δ 30-40 ppm. This technique is particularly useful for monitoring reactions involving the phosphorus center, such as oxidation or coordination. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. nih.govnih.gov This allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. For hexyldiphenylphosphine oxide (C₁₈H₂₃OP), the calculated exact mass is 286.1487 g/mol . Experimental results from HRMS analysis have found the mass to be 286.1488, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the molecule. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃OP |

| Calculated Exact Mass [M]⁺ | 286.1487 |

| Found Mass [M]⁺ | 286.1488 |

Data derived from a study published by the Royal Society of Chemistry. rsc.org

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction is the premier method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for hexyldiphenylphosphine oxide itself was not available in the searched literature, the structure of a closely related compound, 1-hexynyl(diphenyl)phosphine oxide, has been reported. researchgate.net This analogue, which differs by the presence of a triple bond in the alkyl chain, crystallizes in the monoclinic space group C1c1. researchgate.net The analysis of such structures reveals precise bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's conformation in the solid state. For other similar phosphine oxides, such as tert-butyldiphenylphosphine (B1265831) oxide, the phosphorus atom exhibits a distorted tetrahedral geometry. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., Flash Chromatography, TLC)

Chromatographic techniques are essential for the purification and assessment of the purity of hexyldiphenylphosphine oxide. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for larger-scale purification. rsc.org

For the purification of hexyldiphenylphosphine oxide and related compounds, flash column chromatography is commonly employed. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The choice of the solvent system is critical for achieving good separation. A common mobile phase for the purification of phosphine oxides is a mixture of n-hexane and ethyl acetate. rsc.org The polarity of the solvent mixture can be adjusted to achieve the desired separation of the product from any unreacted starting materials or byproducts.

Computational and Theoretical Investigations of Hexyldiphenylphosphine Oxide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic characteristics of molecules like hexyldiphenylphosphine (B98046) oxide. nih.gov These methods provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Delimitation of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a smaller gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov The energies of the HOMO and LUMO are related to the ionization potential and electron affinity of the molecule, respectively. mdpi.com Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

For hexyldiphenylphosphine oxide, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is centered on the electron-deficient phosphoryl group. This distribution dictates how the molecule interacts with other chemical species.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -0.5 (ELUMO + EHOMO) | Tendency to attract electrons |

| Chemical Hardness | η | -0.5 (ELUMO - EHOMO) | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons |

Note: The values for these parameters are typically calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The specific energy values would require performing the actual quantum chemical calculations for hexyldiphenylphosphine oxide.

Prediction of Excited State Properties and Energy Transfer Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to investigate the excited state properties of molecules. arxiv.org This analysis is crucial for understanding the photophysical behavior of hexyldiphenylphosphine oxide, including its absorption and emission spectra, and its potential use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

By calculating the vertical excitation energies and oscillator strengths, one can predict the molecule's UV-Vis absorption spectrum. The nature of the electronic transitions (e.g., n→π, π→π) can be determined by examining the molecular orbitals involved in the excitation. This information is vital for understanding the mechanisms of energy transfer, such as intramolecular charge transfer (ICT), which can significantly influence the molecule's fluorescent properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving hexyldiphenylphosphine oxide. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a step-by-step understanding of how reactants are converted into products.

For instance, in the context of its use as a ligand in catalysis or as a reagent in organic synthesis, computational studies can reveal the role of the phosphine (B1218219) oxide group in coordinating to metal centers or in stabilizing reactive intermediates. DFT calculations can provide detailed geometric and energetic information about the transition state structures, which is often difficult to obtain experimentally. This knowledge is instrumental in optimizing reaction conditions and in designing more efficient catalytic systems.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of hexyldiphenylphosphine oxide, allowing for the exploration of its conformational landscape and intermolecular interactions over time. nih.gov Unlike static quantum chemical calculations, MD simulations account for the thermal motions of atoms and can simulate the behavior of the molecule in different environments, such as in solution or in the solid state. nih.govnih.gov

Computational Design Principles for Novel Hexyldiphenylphosphine Oxide Derivatives

The insights gained from computational studies of hexyldiphenylphosphine oxide can be leveraged to establish design principles for novel derivatives with enhanced or specific properties. arxiv.org By systematically modifying the molecular structure in silico—for example, by introducing different substituents on the phenyl rings or by altering the length of the alkyl chain—researchers can predict how these changes will affect the molecule's electronic, photophysical, and reactive properties.

This computational screening approach allows for the rapid evaluation of a large number of potential candidates without the need for extensive experimental synthesis and characterization. For example, if the goal is to design a derivative with a smaller HOMO-LUMO gap for improved electronic conductivity, calculations can guide the selection of appropriate electron-donating or electron-withdrawing substituents. This rational, theory-driven approach to molecular design accelerates the discovery of new materials with tailored functionalities for a wide range of applications.

Future Research Trajectories and Concluding Perspectives

Emerging Applications and Unexplored Potentials of Hexyldiphenylphosphine (B98046) Oxide

While established in certain domains, the application landscape for hexyldiphenylphosphine oxide is far from exhausted. Future research is poised to unlock its utility in several cutting-edge areas. The lipophilic nature imparted by the hexyl group, combined with the coordinating ability of the phosphine (B1218219) oxide moiety, makes it a promising candidate for advanced separation sciences.

One of the most promising areas is in the solvent extraction of metals and organic compounds . Organophosphorus compounds are extensively used as commercial extractants for rare earth elements and other valuable metals. google.comnih.govmdpi.com The specific structure of hexyldiphenylphosphine oxide could offer unique selectivity. For instance, mixtures of trialkylphosphine oxides, including those with hexyl chains, have been shown to be effective in extracting acidic organic compounds like carboxylic acids from aqueous solutions. google.com Future studies could systematically evaluate hexyldiphenylphosphine oxide for the selective extraction of specific metal ions, including lanthanides and actinides, or for the removal of organic pollutants from industrial wastewater. google.comnih.gov

In the realm of catalysis , phosphine oxides are increasingly recognized not just as byproducts but as crucial ligands that can stabilize and modulate the activity of transition metal catalysts. nih.govnih.gov Research has shown that phosphine oxides can act as effective ligands in palladium-catalyzed cross-coupling reactions. nih.gov The specific steric and electronic properties of hexyldiphenylphosphine oxide could be harnessed to develop novel catalytic systems for C-C, C-N, and C-S bond formation. researchgate.net Its potential as a ligand in asymmetric catalysis, where subtle changes in the ligand structure can lead to significant improvements in enantioselectivity, remains a largely unexplored and promising avenue.

Furthermore, the field of materials science presents a fertile ground for the application of hexyldiphenylphosphine oxide. Phosphine oxides are known to be excellent flame retardants and can be incorporated into polymer matrices to enhance their fire resistance. nih.gov The hexyldiphenylphosphine oxide molecule could also serve as a building block for novel polymers or as a component in organic light-emitting diodes (OLEDs), where phosphine oxides are used as electron transport materials. rsc.org Its amphiphilic character could be exploited in the formation of self-assembled monolayers or micelles for applications in nanotechnology and drug delivery.

A summary of these potential applications is presented in the table below.

| Potential Application Area | Proposed Role of Hexyldiphenylphosphine Oxide | Key Structural Features Utilized |

| Solvent Extraction | Selective extractant for metal ions (e.g., rare earths) and organic compounds. | Lipophilic hexyl group, polar P=O coordinating site. |

| Homogeneous Catalysis | Stabilizing ligand for transition metal catalysts (e.g., Palladium, Rhodium). nih.govnih.govorganic-chemistry.org | Tunable steric and electronic properties from hexyl and diphenyl groups. |

| Materials Science | Flame retardant additive, component in advanced polymers, host material for OLEDs. nih.govrsc.org | Thermal stability, polarity of the P=O group. |

| Nanotechnology | Building block for self-assembled structures (e.g., micelles, monolayers). | Amphiphilic nature combining a nonpolar alkyl chain and a polar head group. |

Challenges and Opportunities in the Field of Organophosphine Oxide Research

The advancement of hexyldiphenylphosphine oxide and related compounds is intrinsically linked to the broader challenges and opportunities within organophosphine oxide research. A primary challenge is the high stability of the phosphorus-oxygen (P=O) bond. While this stability is advantageous in many applications, it makes the reduction of phosphine oxides back to the corresponding phosphines—valuable ligands and reagents in their own right—a difficult and often energy-intensive process. organic-chemistry.org This is particularly relevant as many synthetic reactions that utilize phosphines generate phosphine oxides as stoichiometric byproducts. organic-chemistry.org

This challenge, however, presents a significant opportunity: the development of catalytic and green methods for the deoxygenation of phosphine oxides . google.com Success in this area would not only be economically beneficial but would also represent a major step towards a more sustainable phosphorus cycle in chemistry.

Another challenge lies in the synthesis of structurally diverse and functionally complex organophosphine oxides. While numerous methods exist, there is a continuous need for more efficient, selective, and environmentally benign synthetic protocols that tolerate a wide range of functional groups. nih.govmdpi.com

The opportunities in this field are vast. The modular nature of organophosphine oxides allows for fine-tuning of their physical and chemical properties by varying the substituents on the phosphorus atom. This opens the door to the rational design of task-specific molecules for applications ranging from medicinal chemistry, where chiral phosphine oxides have shown potential biological activity, to advanced materials with tailored optical or electronic properties. The table below outlines some of the key challenges and the corresponding research opportunities.

| Challenge | Description | Research Opportunity |

| P=O Bond Inertness | The high thermodynamic stability of the P=O bond makes reduction to phosphines difficult, hindering recycling. nih.gov | Development of novel, efficient, and catalytic deoxygenation methods under mild and green conditions. google.com |

| Waste Generation | Many phosphine-mediated reactions produce phosphine oxides as waste products. organic-chemistry.org | Designing catalytic cycles where the phosphine oxide is regenerated in situ or can be easily recycled. |

| Synthetic Limitations | Existing synthetic methods may lack efficiency, selectivity, or functional group tolerance for complex molecules. nih.gov | Exploration of new catalytic methods for C-P bond formation and functionalization of phosphine oxides. |

| Stereocontrol | The synthesis of enantiomerically pure P-chiral phosphine oxides remains a significant synthetic challenge. researchgate.net | Development of new asymmetric synthetic routes to access chiral phosphine oxides for applications in catalysis and medicine. |

Advancements in Sustainable Synthesis and Application Methodologies

In line with the global push towards green chemistry, a major trajectory for future research is the development of sustainable methods for both the synthesis and application of hexyldiphenylphosphine oxide. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Future synthetic approaches will likely focus on atom-economical reactions that maximize the incorporation of starting materials into the final product. Catalytic methods, such as the copper-catalyzed arylation of secondary phosphine oxides or palladium-catalyzed hydrophosphorylation of alkenes, are promising routes to hexyldiphenylphosphine oxide and its analogues. researchgate.net The use of solvent-free reaction conditions or green solvents like water or ionic liquids is also a key area of development.

In terms of applications, a significant advancement would be the development of recyclable systems . For instance, immobilizing hexyldiphenylphosphine oxide onto a solid support, such as silica (B1680970) or a polymer resin, could allow for its use as a recyclable extractant or catalyst ligand. mdpi.com This approach simplifies product purification and minimizes the loss of the valuable organophosphorus compound.

The concept of a circular phosphorus economy is also gaining traction. This involves designing chemical processes where the phosphine oxide byproduct from one reaction can be efficiently recovered and reduced back to the parent phosphine for reuse, thus closing the loop. organic-chemistry.org

Interdisciplinary Research Frontiers and Collaborative Approaches

The full potential of hexyldiphenylphosphine oxide will be realized through collaborations that span traditional scientific disciplines. The interface between organic synthesis, materials science, and engineering will be crucial for developing new polymers and electronic devices. nih.govrsc.org

Collaboration with computational chemists can accelerate the discovery of new applications by predicting the binding properties of hexyldiphenylphosphine oxide with different metal ions or its performance as a catalyst ligand. rsc.org This can help to guide experimental efforts and reduce the amount of trial-and-error in the laboratory.

Furthermore, the exploration of the biological properties of hexyldiphenylphosphine oxide and similar compounds necessitates a partnership between chemists and biologists. While some chiral phosphine oxides have shown interesting biological activity, including anticancer and antibacterial properties, this remains a largely unexplored area for this specific molecule. Such interdisciplinary research could uncover unexpected applications in medicine or agricultural science.

Q & A

Q. What are the key synthetic routes for preparing hexyldiphenylphosphine oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: Hexyldiphenylphosphine oxide can be synthesized via nucleophilic substitution or oxidation of the corresponding phosphine. For example, hexyl groups can be introduced through alkylation of diphenylphosphine using hexyl halides under inert conditions (e.g., argon atmosphere) to prevent oxidation. Subsequent oxidation with hydrogen peroxide or ozone yields the oxide . Key factors include:

- Temperature control : Higher temperatures (80–100°C) accelerate alkylation but may lead to side reactions like over-oxidation.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while dichloromethane minimizes byproducts.

- Purification : Column chromatography or recrystallization from ethanol improves purity (>95%) .

Q. What spectroscopic and computational methods are critical for characterizing hexyldiphenylphosphine oxide?

Methodological Answer:

- NMR Spectroscopy : P NMR is essential for confirming the oxidation state (δ ~25–30 ppm for phosphine oxides). H and C NMR resolve hexyl chain conformation and phenyl group symmetry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 511.77) .

- Computational Modeling : Density functional theory (DFT) predicts electronic structure and bond angles. For example, the P=O bond length (~1.48 Å) and tetrahedral geometry at phosphorus can be verified using B3LYP/6-31G(d) .

Q. Table 1: Experimental vs. Predicted Properties

| Property | Experimental Value | Predicted (DFT) | Source |

|---|---|---|---|

| Boiling Point (°C) | 585.4 ± 19.0 | 572.1 | |

| Density (g/cm³) | 0.95 ± 0.1 | 0.98 | |

| P=O Bond Length (Å) | N/A | 1.48 |

Advanced Research Questions

Q. How does hexyldiphenylphosphine oxide participate in catalytic cycles, and what kinetic parameters govern its efficiency?

Methodological Answer: In catalytic applications (e.g., Wittig olefination), the compound acts as a pre-catalyst. Kinetic studies using silane-mediated reduction reveal:

- Reduction Rate : Pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C) under Ar, with activation energy (~45 kJ/mol) determined via Arrhenius plots .

- Catalytic Turnover : Bridged phosphine oxides (structural analogs) achieve >80% yield in γ-umpolung reactions, attributed to steric shielding of the phosphorus center, which reduces oxide reoxidation barriers .

- Mechanistic Probes : Isotopic labeling (e.g., O in P=O) and in situ IR track oxide regeneration during catalysis .

Q. What structural modifications enhance the coordination chemistry of hexyldiphenylphosphine oxide with transition metals?

Methodological Answer:

- Ligand Design : Introducing electron-withdrawing groups (e.g., -CF₃) on phenyl rings increases Lewis acidity, improving Pt(II) and Pd(0) complex stability. X-ray crystallography of analogous complexes shows κ¹-P coordination .

- Conformational Analysis : Chair vs. boat conformations in bicyclic derivatives (e.g., [2.2.1] systems) influence metal-ligand bond angles (e.g., Pt–P–C angles ~110°) and catalytic activity .

- Solvent Effects : Coordination in non-polar solvents (toluene) favors monomeric complexes, while polar solvents (DMF) promote dimerization, verified by DOSY NMR .

Q. How can computational modeling resolve contradictions in experimental data on phosphine oxide reactivity?

Methodological Answer: Discrepancies in reaction outcomes (e.g., unexpected byproducts in alkylation) are addressed via:

- Transition State Analysis : DFT identifies competing pathways (e.g., SN2 vs. radical mechanisms) and quantifies energy barriers (ΔG‡). For example, hexyl chain length lowers steric hindrance in SN2, favoring >90% selectivity .

- Electronic Structure Mapping : Natural Bond Orbital (NBO) analysis explains charge distribution anomalies (e.g., hyperconjugation in P–C bonds) that affect nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.